REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C1C(C(O[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=O)=CC=CC=1.Cl>CCOCC>[C:19]([O:18][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)([CH3:22])([CH3:21])[CH3:20]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
607.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
6170 g
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
449 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1C(=O)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction product
|
Type
|
WASH
|
Details
|
washed with dilue aqueous sodium hydroxide
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
It is then dried
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |